molecular formula C11H7Cl2N5O2 B2590201 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl CAS No. 1951444-55-5

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl

Cat. No.: B2590201
CAS No.: 1951444-55-5
M. Wt: 312.11
InChI Key: NHSBYHSFMXKOOG-UHFFFAOYSA-N
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Description

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a triazole ring fused with a pyridazine ring, along with a pyridine moiety and a carboxylic acid group, making it a versatile candidate for research in medicinal chemistry and other disciplines.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The triazole intermediate is then reacted with chlorinated pyridazines under controlled conditions to form the fused triazolo-pyridazine structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridine or triazole rings.

    Reduction: Reduction reactions using agents such as sodium borohydride can alter the functional groups, particularly the carboxylic acid.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: Similar in structure but lacks the pyridine and carboxylic acid groups.

    3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Contains a fluorophenyl group instead of the pyridine moiety.

Uniqueness

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is unique due to its combination of a triazole ring, pyridazine ring, pyridine moiety, and carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O2.ClH/c12-8-5-7(11(18)19)10-15-14-9(17(10)16-8)6-1-3-13-4-2-6;/h1-5H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSBYHSFMXKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C3N2N=C(C=C3C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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